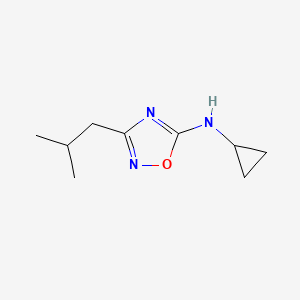

N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

Description

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C9H15N3O/c1-6(2)5-8-11-9(13-12-8)10-7-3-4-7/h6-7H,3-5H2,1-2H3,(H,10,11,12) |

InChI Key |

OTPRQTLEQHPVII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NOC(=N1)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Carboxylic Acid Ester Cyclization

- Procedure : Amidoximes react with activated carboxylic acids (e.g., methyl or ethyl esters) in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or CDI (carbonyldiimidazole). This facilitates heterocyclization to form the oxadiazole ring.

- Reaction Conditions : Typically carried out under mild to moderate conditions (room temperature to 80°C), with solvents like DMSO, DMF, or dichloromethane.

- Relevance : This approach allows the incorporation of the 2-methylpropyl group by selecting appropriate carboxylic acid precursors, such as isobutyric acid derivatives.

Amidoxime and Carboxylic Acid Activation via Vilsmeier Reagent

- Procedure : As reported by Zarei et al., activation of carboxylic acids with Vilsmeier reagent (formed from DMF and oxalyl chloride or phosphorus oxychloride) enhances coupling with amidoximes, leading to efficient cyclization.

- Advantages : High yields (61–93%) and straightforward purification make this method suitable for complex substituted oxadiazoles, including those with cyclopropyl groups if precursor acids are appropriately chosen.

Direct Cyclization of Precursors Containing Cyclopropyl and Alkyl Groups

While traditional heterocyclization methods are effective, the direct synthesis of N-cyclopropyl derivatives requires precursors bearing these groups.

Cyclopropyl-Containing Precursors

- Preparation of Cyclopropyl Carboxylic Acids or Derivatives : Cyclopropyl carboxylic acids can be synthesized via Simmons–Smith cyclopropanation of corresponding alkenes, followed by oxidation if necessary.

- Coupling with Amidoximes : These acids can then be employed in heterocyclization reactions with amidoximes under the conditions described above, leading to the cyclopropyl-substituted oxadiazole core.

Incorporation of 2-Methylpropyl Group

- Source : 2-Methylpropyl (isobutyl) groups are introduced via isobutyric acid derivatives or through alkylation of suitable intermediates.

- Method : Activation of isobutyric acid derivatives with coupling reagents, followed by heterocyclization with amidoximes, yields the desired substitution pattern.

Advanced Synthetic Strategies and Innovations

Recent advances have focused on greener, more efficient, and selective methods:

One-Pot Synthesis of Disubstituted Oxadiazoles

- Method : Baykov et al. demonstrated a one-pot synthesis at room temperature using NaOH/DMSO, enabling the formation of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters.

- Application : This approach can be adapted for the synthesis of N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine by choosing suitable ester precursors.

Activation via Vilsmeier Reagent

- Method : Activation of carboxylic acids with Vilsmeier reagent enhances heterocycle formation efficiency, as reported by Zarei et al., leading to high-yield synthesis.

Tandem Reactions and Photoredox Catalysis

- Recent Developments : Golushko et al. employed tandem reactions of nitroalkenes with nitriles and arenes under superacid conditions, achieving high yields rapidly, although substrate limitations exist.

Summary of Key Reaction Parameters and Data

| Method | Precursors | Catalysts/Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|---|

| Amidoxime + Carboxylic Acid Esters | Amidoximes, methyl/ethyl esters of acids | EDC, DCC, CDI | Mild (RT–80°C) | 61–93% | Suitable for diverse substitutions |

| Amidoxime + Vilsmeier-Activated Acid | Amidoximes, acid derivatives | Vilsmeier reagent | Room temperature | >90% | High efficiency, good for complex groups |

| One-Pot NaOH/DMSO | Amidoximes, esters | NaOH, DMSO | RT, 4–24h | 11–90% | Moderate to excellent yields |

| Tandem Nitroalkenes + Nitriles | Nitroalkenes, nitriles | TfOH | 10 min | ~90% | Rapid, high-yield, environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine has found applications in several areas of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazol-5-amine (Ox2)

- Structure : Cyclohexylamine at position 5, 3-nitrophenyl at position 3.

- Properties : Molecular weight 271.29 g/mol , melting point 131–133°C . The nitro group enhances polarity, leading to higher melting points compared to alkyl-substituted analogs .

- Comparison : The nitro substituent in Ox2 increases hydrogen-bonding capacity and thermal stability relative to the target compound’s isobutyl group.

3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine

- Structure : Similar to the target compound but with isopropylamine instead of cyclopropylamine.

- Properties : Molecular weight 167.21 g/mol (C₈H₁₃N₃O). The absence of the 2-methylpropyl group reduces steric bulk and lipophilicity .

N-cyclopentyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine

- Structure : Thiadiazole core (sulfur instead of oxygen) with cyclopropyl and methylated cyclopentylamine.

- Properties : Molecular weight 223.34 g/mol . Thiadiazoles generally exhibit lower polarity and higher metabolic stability than oxadiazoles .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Inferred data based on structural analogs.

- Key Trends: Aryl vs. Alkyl Substituents: Aryl groups (e.g., nitrophenyl, dichlorophenyl) significantly increase melting points and polarity due to π-π stacking and hydrogen bonding .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine?

The synthesis typically involves constructing the oxadiazole ring via cyclization reactions. Key steps include:

- Precursor preparation : Reacting a nitrile derivative with hydroxylamine to form an amidoxime intermediate.

- Cyclization : Using reagents like DCC (dicyclohexylcarbodiimide) or POCl₃ to form the oxadiazole ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .

- Temperature control : Reactions often proceed at 80–100°C for 6–12 hours to optimize yield .

Validation : Monitor progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Advanced: How can regioselectivity challenges during oxadiazole ring formation be mitigated?

Regioselectivity issues arise due to competing pathways in cyclization. Strategies include:

- Catalyst optimization : Lewis acids (e.g., ZnCl₂) can direct ring closure to favor the 1,2,4-oxadiazole isomer .

- Steric effects : Bulky substituents (e.g., 2-methylpropyl) may inherently bias the reaction pathway .

- Computational modeling : DFT calculations predict thermodynamic stability of intermediates to guide condition selection .

Basic: What spectroscopic techniques are most reliable for structural characterization?

- NMR spectroscopy : ¹H NMR identifies protons on the cyclopropyl and 2-methylpropyl groups, while ¹³C NMR confirms the oxadiazole ring carbons (δ ~160–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 195.15) .

- IR spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and C=N/C-O bonds in the oxadiazole ring (~1600 cm⁻¹) .

Advanced: How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

- 2D NMR techniques : HSQC and HMBC differentiate overlapping signals by correlating ¹H-¹³C couplings .

- Deuteration studies : Exchangeable protons (e.g., amine NH) disappear in D₂O, simplifying spectra .

- Dynamic NMR : Variable-temperature experiments reveal conformational exchange in cyclopropyl groups .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorometric assays targeting enzymes like acetylcholinesterase or kinases .

Advanced: How can target engagement be validated for this compound in complex biological systems?

- Surface plasmon resonance (SPR) : Quantify binding affinity to purified proteins (e.g., receptors) .

- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in lysates .

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink and identify targets .

Basic: What are the key stability considerations for storage and handling?

- Hygroscopicity : Store under inert atmosphere (N₂/Ar) to prevent moisture absorption .

- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for oxadiazoles) .

- Light sensitivity : Protect from UV exposure to avoid photodegradation; use amber vials .

Advanced: How can degradation products be identified and pathways elucidated?

- Forced degradation studies : Expose to heat, light, acid/base, and oxidizers (e.g., H₂O₂) .

- LC-MS/MS analysis : Characterize degradation products via fragmentation patterns .

- Isotope labeling : Use ¹⁸O-water or deuterated solvents to trace hydrolysis pathways .

Basic: What computational tools are recommended for predicting reactivity?

- Molecular docking (AutoDock Vina) : Screen against protein databases (PDB) to prioritize targets .

- DFT calculations (Gaussian, ORCA) : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) .

- MD simulations (GROMACS) : Assess solvation effects and conformational flexibility .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

- Substituent variation : Modify cyclopropyl (e.g., 1-methyl vs. 2-methyl) or 2-methylpropyl groups .

- Bioisosteric replacement : Replace oxadiazole with thiadiazole or triazole to assess ring-specific effects .

- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity .

Basic: What safety protocols are critical for handling this compound?

- PPE : Use nitrile gloves, lab coat, and safety goggles .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How can synthetic scalability challenges be addressed without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.